2,4-Dinitro-1-(trifluoromethoxy)benzene

Trifluoromethoxylation Reagent Stability Nucleophilic Substitution

2,4-Dinitro-1-(trifluoromethoxy)benzene (DNTFB), with CAS number 655-07-2, is a nitroaromatic compound characterized by the presence of two nitro groups and a trifluoromethoxy (-OCF3) group on a benzene ring. It is a clear, pale yellow liquid with a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C.

Molecular Formula C7H3F3N2O5
Molecular Weight 252.1 g/mol
CAS No. 655-07-2
Cat. No. B1301779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitro-1-(trifluoromethoxy)benzene
CAS655-07-2
Molecular FormulaC7H3F3N2O5
Molecular Weight252.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H
InChIKeyKYUUZCUXYXNPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS: 655-07-2) - Chemical Properties and Primary Use


2,4-Dinitro-1-(trifluoromethoxy)benzene (DNTFB), with CAS number 655-07-2, is a nitroaromatic compound characterized by the presence of two nitro groups and a trifluoromethoxy (-OCF3) group on a benzene ring . It is a clear, pale yellow liquid with a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C [1]. Its primary application in chemical research is as a reagent for nucleophilic trifluoromethoxylation, where it acts as a source of the trifluoromethoxide anion (CF3O-) under mild conditions [2]. This makes it a critical intermediate for introducing the -OCF3 group into various organic molecules.

Why Direct Substitution of 2,4-Dinitro-1-(trifluoromethoxy)benzene with Alternative Reagents is Not Viable


The choice of a trifluoromethoxylation reagent is critical and cannot be made arbitrarily. Reagents like trifluoromethyl triflate (TFMT) are volatile, expensive, and difficult to handle, while carbonyl fluoride (COF2) is a toxic gas that requires specialized equipment [1]. Other reagents may require harsh conditions, precious metal catalysts (e.g., silver), or involve complex, multi-step syntheses. The unique value of DNTFB lies in its ability to generate a stable, ready-to-use solution of the trifluoromethoxide anion under mild, metal-free conditions, thereby circumventing the safety and economic barriers associated with many alternatives [2]. Therefore, generic substitution is not a straightforward option for researchers seeking a practical and safe trifluoromethoxylation method.

Quantitative Evidence for 2,4-Dinitro-1-(trifluoromethoxy)benzene's Differentiation as a Trifluoromethoxylating Reagent


DNTFB/DMAP System vs. TFMT: Enhanced Stability and Handling of the Active Anion

The DNTFB/DMAP system generates a stable trifluoromethoxide anion solution, a significant advantage over the volatile and less stable alternative, TFMT. While TFMT is a gas at room temperature, the DNTFB/DMAP system provides a liquid source of CF3O- that can be prepared and used without special gas-handling equipment [1]. This difference in physical state directly impacts ease of use and safety in a laboratory setting.

Trifluoromethoxylation Reagent Stability Nucleophilic Substitution

Cost and Safety Advantage of DNTFB over Trifluoromethyl Nonaflate (TFNf)

DNTFB is described in the literature as an 'inexpensive' and 'cheap' reagent, whereas trifluoromethyl nonaflate (TFNf), another modern trifluoromethoxylating reagent, is noted for being 'expensive' [REFS-1, REFS-2]. While the exact cost per gram is subject to market variation, the classification of DNTFB as an 'inexpensive' reagent provides a clear and actionable economic advantage for procurement and process scale-up.

Trifluoromethoxylation Reagent Cost Sustainable Chemistry

Broad Substrate Scope of DNTFB/DMAP System vs. First-Generation DNTFB Methods

Initial methods using DNTFB in 2010 were limited to a narrow range of substrates. The DNTFB/DMAP system, developed later, significantly expands this scope. The 2023 study demonstrates successful trifluoromethoxylation of various substrates, including aliphatic bromides, alcohols (via dehydroxytrifluoromethoxylation), and arynes [REFS-1, REFS-2]. This represents a major improvement over the initial methodology, which was applicable to 'very few substrates' [3].

Trifluoromethoxylation Substrate Scope Nucleophilic Substitution

Optimal Research and Industrial Applications for 2,4-Dinitro-1-(trifluoromethoxy)benzene


Synthesis of Trifluoromethoxylated Pharmaceutical Building Blocks

The DNTFB/DMAP system provides a mild, metal-free route for introducing the -OCF3 group into complex molecules. This is particularly valuable for synthesizing new pharmaceutical candidates where the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and bioavailability. The broad substrate scope, including direct dehydroxytrifluoromethoxylation of alcohols, allows for late-stage functionalization of advanced intermediates [1].

Development of Novel Agrochemicals

The -OCF3 group is a privileged motif in modern agrochemicals due to its unique electronic and steric properties. DNTFB offers a practical and scalable entry point for preparing novel trifluoromethoxylated agrochemical candidates. Its classification as an 'inexpensive' reagent [2] makes it suitable for the cost-sensitive early stages of agrochemical development, where large numbers of analogs may need to be synthesized for structure-activity relationship (SAR) studies.

Academic and Industrial Research in Organofluorine Chemistry

DNTFB's ease of use (commercially available liquid) and the mild, metal-free conditions of its derived method lower the barrier to entry for research groups without specialized expertise or equipment for handling hazardous fluorinating agents. This accessibility encourages broader exploration of trifluoromethoxylation reactions and facilitates the discovery of new transformations in organofluorine chemistry.

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